molecular formula C13H16O3 B044963 (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol CAS No. 325480-49-7

(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol

Cat. No.: B044963
CAS No.: 325480-49-7
M. Wt: 220.26 g/mol
InChI Key: LPHHAQDOQOLDFK-FVCCEPFGSA-N
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Description

(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[310]hexan-3-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the phenylmethoxymethyl group:

    Oxidation and reduction steps: These steps are necessary to introduce the hydroxyl group at the desired position and to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.

    Substitution: The phenylmethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and to develop new biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.

    (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-amine: This compound contains an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol lies in its specific stereochemistry and the presence of the phenylmethoxymethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHHAQDOQOLDFK-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]2[C@H]1O2)COCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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